molecular formula C18H22N6O B6474539 9-methyl-6-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)-9H-purine CAS No. 2640842-31-3

9-methyl-6-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)-9H-purine

Cat. No.: B6474539
CAS No.: 2640842-31-3
M. Wt: 338.4 g/mol
InChI Key: NUKVVEQSDOBCJP-UHFFFAOYSA-N
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Description

9-methyl-6-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)-9H-purine is a complex organic compound that belongs to the class of purine derivatives This compound is characterized by its unique structure, which includes a purine core substituted with a methyl group at the 9-position and a piperidine ring linked through a methylene bridge to a 3-methylpyridin-4-yloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-methyl-6-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)-9H-purine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Purine Core: The purine core can be synthesized through a series of condensation reactions involving formamide derivatives and amines.

    Substitution at the 9-Position:

    Attachment of the Piperidine Ring: The piperidine ring can be introduced through nucleophilic substitution reactions, where a suitable leaving group on the purine core is replaced by the piperidine moiety.

    Linking the Pyridine Group: The final step involves the formation of the methylene bridge and the attachment of the 3-methylpyridin-4-yloxy group, which can be accomplished using appropriate alkylating agents and base catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

9-methyl-6-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)-9H-purine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the purine core or the piperidine ring are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Alkyl halides, nucleophiles such as amines or thiols, and base catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

9-methyl-6-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)-9H-purine has several scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: It may be used in studies involving enzyme inhibition, receptor binding, and other biochemical assays.

    Medicine: The compound’s structure suggests potential pharmacological activity, making it a candidate for drug discovery and development.

    Industry: It can be utilized in the development of new materials, catalysts, and other industrial applications.

Mechanism of Action

The mechanism of action of 9-methyl-6-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)-9H-purine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, where the compound binds and modulates their activity. The exact pathways and molecular interactions depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    Adenine Derivatives: Compounds like adenine and its methylated derivatives share structural similarities with the purine core.

    Piperidine Derivatives: Compounds containing piperidine rings, such as piperidine alkaloids, exhibit similar chemical properties.

    Pyridine Derivatives: Compounds with pyridine rings, such as nicotinamide and its analogs, have comparable structural features.

Uniqueness

The uniqueness of 9-methyl-6-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)-9H-purine lies in its combined structural elements, which confer distinct chemical and biological properties. The presence of the purine core, piperidine ring, and pyridine group in a single molecule allows for diverse interactions and applications that are not possible with simpler compounds.

Properties

IUPAC Name

9-methyl-6-[4-[(3-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]purine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N6O/c1-13-9-19-6-3-15(13)25-10-14-4-7-24(8-5-14)18-16-17(20-11-21-18)23(2)12-22-16/h3,6,9,11-12,14H,4-5,7-8,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUKVVEQSDOBCJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1)OCC2CCN(CC2)C3=NC=NC4=C3N=CN4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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